2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

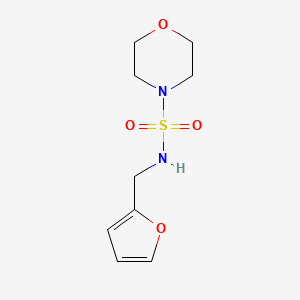

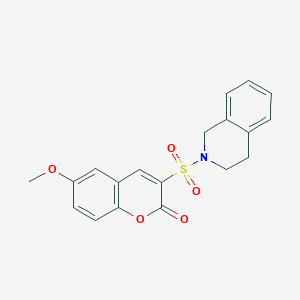

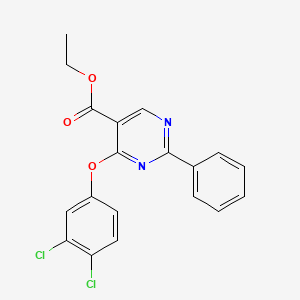

2-Methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, commonly referred to as 4-nitrobenzyloxime, is an organic compound that has been studied for its potential applications in the scientific and medical fields. It is an oxime derivative of 2-methyl-2-(phenylsulfanyl)propanal, and it is composed of a sulfanyl group attached to a nitrobenzyl group. This compound has been studied for its potential as a synthetic intermediate, as well as its potential use as a drug delivery system.

Scientific Research Applications

Electrochemical Conversion and Oxime Formation

Research has shown that α-nitrobenzylic compounds can be converted into corresponding oximes, a class to which 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime belongs. For instance, the electrochemical conversion of α-nitrobenzylic compounds into oximes has been investigated, demonstrating the partial formation of oximes at a mercury cathode in a mixture of ethanol and aqueous acetic buffer. Such conversions can achieve yields up to 50% at -5°C, highlighting the potential for efficient synthesis of similar oxime compounds (Miralles-Roch, Tallec, & Tardivel, 1993).

Synthesis and Structural Analysis

The synthesis and structural analysis of amine-nitrogen substituted α-amine oxime ligands, including those related to nitrobenzyl, reveal complex molecular interactions and potential applications in chemistry. For example, the crystal structure of nickel(II) and rhodium(III) complexes with certain amine oxime ligands have been reported, providing insights into their potential applications in coordination chemistry and material sciences (Efe & Schlemper, 1993).

Photochemical Reaction Mechanisms

The photochemical reaction mechanisms of nitrobenzyl compounds have been extensively studied, which could have implications for the applications of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime in photochemistry and photobiology. Such studies provide valuable insights into the behavior of nitrobenzyl derivatives under various conditions, which could be relevant for understanding the properties and reactions of similar compounds (Il'ichev, Schwörer, & Wirz, 2004).

Applications in Polymer and Materials Science

The o-nitrobenzyl group, closely related to 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, is increasingly utilized in polymer and materials science. This group allows for the alteration of polymer properties through irradiation, indicating potential applications of similar compounds in developing photolabile polymers and materials (Zhao, Sterner, Coughlin, & Théato, 2012).

properties

IUPAC Name |

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSHAZPEPZTDMI-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2449829.png)

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)